molecular formula C26H30O4 B3028672 Xanthoangelol F CAS No. 265652-71-9

Xanthoangelol F

Cat. No.: B3028672
CAS No.: 265652-71-9
M. Wt: 406.5 g/mol
InChI Key: XBFSDEKOTLYPJU-SXZUIPJJSA-N
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Description

Xanthoangelol F is a naturally occurring chalcone compound found in the roots of the plant Angelica keiskei, commonly known as Ashitaba. Chalcones are a type of flavonoid, characterized by their open-chain structure. This compound is known for its various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of xanthoangelol F typically involves the extraction of the compound from the roots of Angelica keiskei. The extraction process includes drying the roots, followed by solvent extraction using organic solvents such as ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale cultivation of Angelica keiskei, followed by the extraction and purification processes mentioned above. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Xanthoangelol F undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Xanthoangelol F is part of a group of chalcone compounds that include:

    Xanthoangelol: Known for its anti-inflammatory and anticancer properties.

    4-Hydroxyderricin: Exhibits selective inhibition of monoamine oxidase B (MAO-B) and has anti-inflammatory effects.

    Isobavachalcone: Possesses antimicrobial and anticancer activities.

Compared to these similar compounds, this compound is unique due to its potent antimicrobial activity and its ability to disrupt bacterial cell membranes, making it a promising candidate for the development of new antibacterial agents .

Biological Activity

Xanthoangelol F (XAF), a natural compound derived from the plant Angelica keiskei, has garnered attention for its diverse biological activities, particularly in the fields of oncology, antimicrobial research, and neuropharmacology. This article explores the biological activity of this compound, highlighting its therapeutic potential through various studies and mechanisms.

Chemical Structure and Properties

This compound is classified as a geranylated hydroxychalcone. Its structural features contribute to its solubility and biological activity. The compound exhibits poor water solubility due to its hydrophobic chalcone scaffold, which can limit its bioavailability. Modifications to enhance solubility and reduce metabolic degradation are ongoing areas of research.

Antitumor Activity

Recent studies have demonstrated that this compound possesses significant antitumor properties, particularly against hepatocellular carcinoma (HCC). Here are some key findings:

  • Mechanism of Action : XAF induces cell death in HCC cells primarily through the intrinsic apoptotic pathway, promoting protective autophagy mediated by endoplasmic reticulum stress (ERS). The activation of the JNK/c-Jun signaling pathway is crucial for this process, leading to increased expression of autophagy-related proteins such as LC3B-II and Beclin-1 .
  • In Vivo Studies : In animal models, XAF has shown potent antitumor effects with minimal toxicity. Mice injected with HCC cells treated with XAF exhibited reduced tumor volume and weight compared to control groups .

Table 1: Summary of Antitumor Effects of this compound

Study TypeCell LineTreatment ConcentrationKey Findings
In VitroHCC Cells (SMMC 7721)40 mg/kg/dayInduced apoptosis via intrinsic pathway
In VivoHCC Xenograft Model80 mg/kg/dayReduced tumor volume and low toxicity observed

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. It exhibits notable antibacterial activity against Gram-positive bacteria by disrupting cell membranes:

  • Mechanism : The compound's hydrophobic nature allows it to integrate into bacterial membranes, leading to cell lysis. This mechanism is similar to that of antimicrobial peptides (AMPs) .
  • Effectiveness : Recent evaluations indicated that XAF has a minimum inhibitory concentration (MIC) ranging from 0.5 to 2 μg/mL against various Gram-positive strains, showcasing its potential as an antimicrobial agent .

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMIC (μg/mL)Hemolytic Activity (HC50 μg/mL)Selectivity Index (SI)
Staphylococcus aureus ATCC433000.5 - 298.049.0
Enterococcus faecalis4 - 8Not specifiedNot specified

Neuropharmacological Effects

This compound has been identified as a non-selective inhibitor of monoamine oxidase (MAO), which is significant in the context of depression treatment:

  • Inhibition Potency : The IC50 values for MAO-A and MAO-B were found to be approximately 43.4 μM and 43.9 μM, respectively, indicating comparable efficacy to established MAO inhibitors like iproniazid .
  • Dopamine β-Hydroxylase Inhibition : XAF also inhibits dopamine β-hydroxylase with an IC50 value of 0.52 μM, suggesting a potential role in modulating neurotransmitter levels .

Properties

IUPAC Name

(E)-1-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2-hydroxy-4-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O4/c1-18(2)6-5-7-19(3)8-14-23-25(30-4)17-15-22(26(23)29)24(28)16-11-20-9-12-21(27)13-10-20/h6,8-13,15-17,27,29H,5,7,14H2,1-4H3/b16-11+,19-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBFSDEKOTLYPJU-SXZUIPJJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC=C(C=C2)O)OC)/C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Gas
Record name Xanthoangelol F
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0301986
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

265652-71-9
Record name Xanthoangelol F
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0265652719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name XANTHOANGELOL F
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KA6UD18T8H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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